molecular formula C36H45ClN6O4 B573561 NIR-2 CAS No. 163032-73-3

NIR-2

Cat. No.: B573561
CAS No.: 163032-73-3
M. Wt: 661.244
InChI Key: SWBDBUAWUNWTAS-UHFFFAOYSA-M
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Description

NIR-2 is a useful research compound. Its molecular formula is C36H45ClN6O4 and its molecular weight is 661.244. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of NIR-2, also known as (3E)-9-Cyano-6-(diethylamino)-N-(6-{4-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6-oxohexyl)-N-ethyl-3H-xanthen-3-iminium chloride, are biological tissues . This compound is designed based on the core “S-D-A-D-S” NIR-II probe IRFEP modified with folic acid (FA) for active tumor targeting . The compound exhibits several advantages, including efficient tumor tissue accumulation .

Mode of Action

This compound interacts with its targets primarily through light interaction. The compound exhibits heat-stable charge-separated states after photoinduced electron transfer (PET), accompanied by a broad optical absorption ranging from 250 to 1500 nm . The highly efficient NIR-II photothermal conversion of this compound can be attributed to the non-irradiative decay of excited states facilitated by the formation of intra- and inter-molecular charge transfer states, as well as intermolecular π–π interactions .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to light and matter interaction . The compound’s interaction with light leads to changes in the electromagnetic spectrum, which can have downstream effects on spectroscopic measurements and light and matter interaction .

Pharmacokinetics

The pharmacokinetics of this compound, particularly its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, are crucial for its bioavailability . . In general, a drug-like molecule possesses the physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its photothermal properties . The compound’s interaction with light leads to changes in the electromagnetic spectrum, which can result in heat generation . This heat can then be used for various applications, such as photothermal therapy, imaging, and photothermal catalysis .

Action Environment

The action environment of this compound is primarily determined by the properties of the biological tissues it interacts with . Factors such as tissue type, tissue density, and the presence of other substances can influence the compound’s action, efficacy, and stability .

Biological Activity

NIR-2, a near-infrared fluorescent probe, has garnered significant attention in recent years due to its unique biological activity and potential applications in biomedical imaging and therapy. This article reviews the current understanding of this compound's biological activity, including its mechanisms of action, applications in disease diagnosis, and therapeutic uses.

Overview of this compound

This compound refers to compounds that emit fluorescence in the near-infrared II (NIR-II) window (1000-1700 nm). This spectral range is advantageous for biological imaging due to reduced tissue scattering and autofluorescence, allowing for deeper tissue penetration and clearer imaging results. The development of NIR-II probes has opened new avenues for non-invasive imaging techniques that can monitor various biological processes in real-time.

The biological activity of this compound probes is primarily based on their ability to respond to specific biological stimuli, such as reactive oxygen species (ROS), pH changes, and enzyme activity. This responsiveness allows for targeted imaging of pathological changes within tissues.

  • Fluorescence Activation : Many this compound probes are designed to be activatable, meaning they fluoresce only in the presence of specific biological markers. For example, a study highlighted an activatable NIR-II probe that responds to hypochlorous acid (ClO−), demonstrating its potential for imaging inflammation in vivo .
  • Tissue Penetration : The long wavelengths of this compound fluorescence enable deeper tissue penetration compared to traditional fluorescent probes. This property is crucial for applications such as monitoring brain activity or tracking tumor progression without invasive procedures .

Applications in Disease Diagnosis

This compound probes have shown promise in various medical applications, particularly in cancer diagnosis and monitoring:

  • Cancer Imaging : this compound probes can effectively target tumor microenvironments, allowing for enhanced imaging contrast. For instance, a study demonstrated that a specific NIR-II probe could differentiate between cancerous and non-cancerous tissues in animal models by exploiting differences in cellular uptake and retention .
  • Neuroimaging : Recent advancements have utilized NIR-II fluorescence for monitoring neurological diseases. In a study involving Alzheimer’s disease models, researchers used NIR-II imaging to visualize amyloid-beta plaques with high specificity and sensitivity, indicating the potential for early diagnosis .

Therapeutic Applications

Beyond diagnostic capabilities, this compound also plays a role in therapeutic contexts:

  • Photothermal Therapy (PTT) : this compound materials can be employed in photothermal therapy, where localized heating induced by laser irradiation leads to cell death. Studies have shown that gold nanomaterials and other NIR-II absorbers can effectively convert light into heat, achieving therapeutic temperatures necessary for tumor ablation .
  • Drug Delivery : The use of this compound probes in drug delivery systems has been explored, where they serve as carriers that can release therapeutic agents upon activation by specific stimuli (e.g., light or chemical signals). This targeted approach enhances the efficacy of treatments while minimizing side effects .

Case Studies

StudyApplicationFindings
Inflammation ImagingDeveloped an activatable probe responding to ClO−; confirmed effectiveness in inflamed tissues.
Intracerebral HemorrhageUsed PEGylated Ag₂S quantum dots for real-time tracking of cerebral vasculature; demonstrated BBB permeability changes.
Alzheimer's DiseaseEmployed NIR-II imaging to visualize amyloid-beta plaques; showed high sensitivity for early detection.
Photothermal TherapyEvaluated gold nanomaterials; achieved effective tumor ablation through localized heating.

Scientific Research Applications

Key Applications

  • Cancer Imaging :
    • NIR-II imaging has been extensively utilized for tumor detection and characterization. The technology enhances signal-to-background ratios (SBR), facilitating the identification of tumors that may be obscured by surrounding tissues. For instance, activatable molecular probes designed for NIR-II fluorescence have shown promise in accurately reporting pathological changes, which is essential for effective cancer diagnostics .
  • Vascular Bioimaging :
    • The ability to visualize blood vessels in real-time is another critical application of NIR-II imaging. It allows researchers to monitor vascular dynamics and assess the efficacy of therapeutic interventions. Studies have demonstrated that NIR-II fluorescent probes can effectively track blood flow and vessel integrity during various physiological and pathological conditions .
  • Pharmacokinetic Studies :
    • NIR-II imaging supports pharmacokinetic analyses by enabling real-time monitoring of drug distribution and metabolism within living organisms. This capability is crucial for developing targeted therapies, as it allows scientists to observe how drugs behave in different tissues over time .
  • Intraoperative Imaging :
    • During surgical procedures, NIR-II imaging can guide surgeons by providing real-time feedback on tumor margins and vascular structures. This application enhances surgical precision and can lead to improved patient outcomes by minimizing damage to healthy tissues .

Case Study 1: Tumor Detection Using Quantum Dots

A study involving Ag₂S quantum dots demonstrated their effectiveness as NIR-II fluorescence contrast agents for tumor imaging in nude mice models. The quantum dots exhibited significant accumulation in tumors due to the enhanced permeability and retention effect, showcasing their potential for non-invasive cancer diagnostics .

Case Study 2: Real-Time Monitoring of Drug Distribution

Researchers developed a novel NIR-II fluorescent probe that allowed for the simultaneous tracking of multiple drug targets within a single mouse model. This approach facilitated the assessment of drug accumulation and elimination pathways, providing valuable insights into the pharmacokinetics of therapeutic agents .

Case Study 3: Enhanced Detection Limits in Blood Samples

The use of CISe quantum dots with a thin ZnS shell coating achieved an impressive detection limit for human breast cancer cells spiked in whole blood samples. The study highlighted the potential of NIR-II fluorescent probes to provide high sensitivity and specificity in complex biological matrices .

Comparative Data Table

Application AreaAdvantages of NIR-II ImagingKey Findings/Outcomes
Cancer ImagingHigh SBR; deep tissue penetrationEnhanced tumor detection rates compared to NIR-I techniques
Vascular BioimagingReal-time visualization; dynamic assessmentImproved understanding of vascular changes during therapy
Pharmacokinetic StudiesMonitoring drug distribution; real-time dataInsights into drug metabolism and elimination pathways
Intraoperative ImagingGuidance during surgery; improved precisionBetter delineation of tumor margins

Q & A

Q. How can NIR-2 fluorescent probes be optimized for live-cell imaging of nucleic acid structures like G-quadruplexes?

Level: Basic Experimental Design
this compound's effectiveness in live-cell imaging stems from its D-A-A molecular structure, which enables fluorescence activation upon binding to G-quadruplexes (G4s). Key methodological considerations include:

  • Quantum Yield Enhancement : Pre-screen buffer conditions (e.g., pH, ionic strength) to maximize fluorescence signal upon G4 binding .
  • Cell Permeability : Use low concentrations (e.g., 1–5 µM) to minimize cytotoxicity while ensuring sufficient intracellular uptake .
  • Validation : Co-stain with established G4 markers (e.g., ThT-NE) and employ CRISPR-Cas-based biosensors to confirm target specificity .

Q. What statistical approaches are recommended to resolve contradictions between NIR-1 and this compound spectral data in environmental monitoring?

Level: Advanced Data Analysis
Discrepancies between NIR-1 and this compound bands in multispectral imaging (e.g., bamboo forest mortality detection) can arise from differences in wavelength sensitivity. To address this:

  • BRDF Correction : Apply bidirectional reflectance distribution function (BRDF) models using a 5 m × 5 m window to normalize view-angle effects .
  • Machine Learning Integration : Train support vector regression (SVR) models with combined NIR-1/NIR-2 features (e.g., NDVI, simple ratios) and validate against ground-truth biomass data .
  • Significance Testing : Use Student’s t-test to evaluate p-values for this compound in early stress detection (p < 0.05 indicates robust separation between healthy/infested regions) .

Q. How can researchers calibrate this compound spectral instruments to ensure high-resolution data acquisition?

Level: Basic Instrumentation
For miniaturized spectrometers, this compound channel resolution depends on sensor pixel size. Calibration steps include:

  • Empirical Line Method : Transform digital numbers (DNs) to reflectance using radiometric tie points and orientation data .
  • Sensor Optimization : Replace 20 µm pixel sensors with 3.45 µm variants to improve this compound resolution from 5.9 nm to ~3 nm .
  • Hyperspectral Mosaicking : Generate orthophotos with 0.20 m ground sampling distance (GSD) post-calibration .

Q. What methodological strategies improve the accuracy of this compound-based early detection of forest stressors like bark beetle infestations?

Level: Advanced Application
this compound outperforms NIR-1 in early infestation detection due to its sensitivity to physiological changes:

  • Temporal Analysis : Acquire Sentinel-2 data across multiple epochs and compute significance levels (p < 0.05 in bands 8A/NIR-2, 11/SWIR-1) .
  • Spectral Index Integration : Combine this compound with SWIR bands to enhance differentiation between healthy and stressed pixels .
  • Validation : Cross-reference with UAV-derived hyperspectral datasets to resolve false positives in NIR-1 .

Q. How do researchers address age-related spectral variability in this compound reflectance for long-term ecological studies?

Level: Advanced Data Contradiction
this compound reflectance in bamboo forests increases with age until ~12 years, after which it plateaus. To mitigate age-related biases:

  • Bilinear Modeling : Predict reflectance changes using age-structured models and validate against MODIS time-series data .
  • Multi-Sensor Fusion : Pair MODIS this compound data with Landsat-5 TM for higher temporal resolution in mortality year estimation .
  • Error Analysis : Calculate root mean square error (RMSE) between predicted and observed mortality years, prioritizing NIR-1 for lower age estimation errors .

Q. What chemical modifications enhance this compound's functionality in multimodal imaging probes?

Level: Advanced Probe Design
this compound derivatives (e.g., NIR-3) can be engineered for photoacoustic (PA) imaging of oxidative stress markers like malondialdehyde (MDA):

  • Scaffold Functionalization : Conjugate this compound with hydrazine to create MDA-responsive PA probes .
  • Ratio-Metric Sensing : Use acid-unlocking mechanisms to enable simultaneous detection of plaque burden and systemic oxidative stress in atherosclerosis models .
  • In Vivo Validation : Co-administer with NIR-1-based probes to cross-validate redox dynamics in murine models .

Q. How should researchers design experiments to validate this compound detector performance in gas analysis?

Level: Basic Validation
For InGaAs-based this compound detectors (peak sensitivity at 1.55 µm):

  • Detection Thresholds : Measure noise-equivalent power (NEP) and specific detectivity (D* ≥ 3×10¹² cm·Hz¹/²/W) under standardized conditions .
  • Application-Specific Testing : Use calibrated gas cells (e.g., CO₂, H₂O) to assess spectral resolution and signal-to-noise ratios .
  • Cross-Platform Comparison : Benchmark against SWIR-1/SWIR-2 detectors to identify optimal use cases .

Properties

IUPAC Name

[9-cyano-6-(diethylamino)xanthen-3-ylidene]-[6-[4-[2-(2,5-dioxopyrrol-1-yl)ethyl]piperazin-1-yl]-6-oxohexyl]-ethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45N6O4.ClH/c1-4-39(5-2)27-11-13-29-31(26-37)30-14-12-28(25-33(30)46-32(29)24-27)40(6-3)17-9-7-8-10-34(43)41-21-18-38(19-22-41)20-23-42-35(44)15-16-36(42)45;/h11-16,24-25H,4-10,17-23H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBDBUAWUNWTAS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CCCCCC(=O)N4CCN(CC4)CCN5C(=O)C=CC5=O)C=C3O2)C#N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745577
Record name (3E)-9-Cyano-6-(diethylamino)-N-(6-{4-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6-oxohexyl)-N-ethyl-3H-xanthen-3-iminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

661.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163032-73-3
Record name (3E)-9-Cyano-6-(diethylamino)-N-(6-{4-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6-oxohexyl)-N-ethyl-3H-xanthen-3-iminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Cyano-N,N,N'-triethylpyronine-N'-caproic acid N4-(maleimidoethyl)piperazide chloride
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